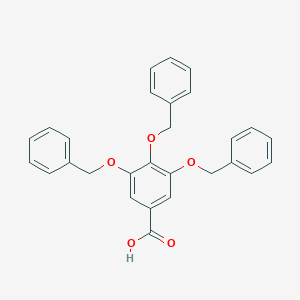

3,4,5-Tris(benzyloxy)benzoic Acid

Description

Contextualization within Gallic Acid Derivative Research

The study and application of 3,4,5-tris(benzyloxy)benzoic acid are intrinsically linked to the broader field of gallic acid chemistry. Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in numerous plants. nih.govglobalresearchonline.net Its trifunctional phenolic nature makes it an attractive starting material for a variety of synthetic targets. nih.gov

Significance of Gallic Acid and its Protected Forms in Synthetic Strategies

Gallic acid is a versatile platform molecule in organic synthesis due to its three hydroxyl groups and one carboxylic acid group, which can be modified to create a diverse range of derivatives. nih.govnih.gov However, the high reactivity of the phenolic hydroxyl groups often leads to unwanted side reactions when performing chemistry on other parts of the molecule, such as the carboxylic acid. nih.gov To achieve chemoselectivity, these hydroxyl groups must be temporarily blocked or "protected." wikipedia.org The use of protected forms of gallic acid is a fundamental strategy that allows chemists to isolate the reactivity of the carboxylic acid group for transformations like amidation or esterification. mdpi.comnih.gov Once the desired reaction is complete, the protecting groups can be removed to regenerate the free hydroxyls, if needed. This approach is crucial for the construction of complex molecules where precise control over reactive sites is paramount.

Role of Benzyloxy Protecting Groups in Chemical Synthesis

The benzyl (B1604629) group (abbreviated as Bn) is a widely used protecting group for alcohols and phenols in organic synthesis. wikipedia.orglibretexts.org It is typically introduced by treating the alcohol or phenol (B47542) with a benzyl halide, such as benzyl bromide, in the presence of a base—a reaction known as the Williamson ether synthesis. wikipedia.org

Key characteristics of the benzyloxy protecting group include:

Stability : Benzyl ethers are robust and stable under a wide range of reaction conditions, including acidic and basic hydrolysis, which might cleave other types of protecting groups like esters or acetals. wiley.comlibretexts.org

Selective Removal : The primary advantage of the benzyl group is its facile removal under mild, neutral conditions through catalytic hydrogenation. wiley.comorganic-chemistry.org Using a catalyst like palladium on carbon (Pd/C) and a source of hydrogen gas, the benzyl ether is cleaved to regenerate the hydroxyl group, with toluene (B28343) produced as a benign byproduct. organic-chemistry.org This deprotection method is highly selective and generally does not affect other common functional groups, making it ideal for the final steps of a complex synthesis. wiley.com

In the context of this compound, the three benzyloxy groups effectively shield the reactive phenolic functionalities, enabling chemists to utilize the carboxylic acid as a handle for further synthetic elaboration. mdpi.com

Historical Perspective of Synthetic Routes to this compound

The preparation of this compound has historically relied on well-established chemical reactions. The most common and direct method involves the benzylation of gallic acid. This process is a classic example of the Williamson ether synthesis, where the phenoxide ions of gallic acid act as nucleophiles to displace the halide from a benzyl halide.

A typical laboratory synthesis involves the following steps:

Deprotonation : Gallic acid is treated with a suitable base, such as potassium carbonate or sodium hydroxide (B78521), in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com This step deprotonates the three phenolic hydroxyl groups and the carboxylic acid, forming the corresponding phenoxides and carboxylate.

Benzylation : An excess of benzyl chloride or benzyl bromide is added to the solution. The phenoxide ions perform a nucleophilic attack on the benzylic carbon, displacing the halide and forming the benzyl ether linkages. The carboxylate is also benzylated, forming benzyl 3,4,5-tris(benzyloxy)benzoate.

Saponification : The resulting ester, benzyl 3,4,5-tris(benzyloxy)benzoate, is then selectively hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, followed by an acidic workup. This step must be carefully controlled to cleave the ester without affecting the more robust benzyl ether bonds.

Early research focused on optimizing these conditions to achieve high yields and purity, making this valuable synthetic intermediate more accessible for further research. rsc.org

Overview of Research Trajectories Involving this compound

The unique structure of this compound, featuring a single reactive point (the carboxylic acid) and three latent reactive points (the protected hydroxyls), makes it a highly valuable building block in several areas of chemical research.

Dendrimer and Supramolecular Chemistry : The compound is a cornerstone in the synthesis of dendrimers, which are large, highly branched, tree-like macromolecules. nih.govnih.gov The carboxylic acid can be coupled to a multifunctional core, and subsequent deprotection of the benzyl groups reveals new hydroxyls that can be further functionalized, allowing for the stepwise, generational growth of the dendrimer. Its rigid aromatic core and the potential for peripheral functionalization make it ideal for creating well-defined nanostructures. nih.gov

Medicinal Chemistry and Drug Discovery : In medicinal chemistry, this compound serves as a versatile scaffold for synthesizing novel compounds. mdpi.comgoogle.com The carboxylic acid can be converted into amides, esters, or other functional groups to interact with biological targets. mdpi.com For instance, it has been used as a precursor in the synthesis of potential HIV-1 RNase H inhibitors and other pharmacologically active agents. google.com The core structure is derived from gallic acid, a natural product known for a range of biological activities, making its derivatives of significant interest. nih.gov

Materials Science : The compound is also employed in materials science as a precursor for liquid crystals and specialized polymers. The combination of a rigid central phenyl ring and the flexible, bulky benzyloxy side chains can impart useful mesomorphic properties. After polymerization or incorporation into larger structures, the benzyl groups can be removed to create materials with a high density of phenolic hydroxyls, which can be used for surface modification, chelation of metal ions, or as antioxidant additives in polymers.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-tris(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCGMEJBEDWPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456416 | |

| Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-48-2 | |

| Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,4,5 Tris Benzyloxy Benzoic Acid

Classical Synthesis Routes and Optimizations

Traditional methods for synthesizing 3,4,5-Tris(benzyloxy)benzoic acid rely on fundamental organic reactions, which have been refined over time to improve yields and purity.

Benzylation of Hydroxybenzoic Acid Derivatives

A primary route to this compound involves the benzylation of a hydroxybenzoic acid derivative, most commonly gallic acid (3,4,5-trihydroxybenzoic acid). uobasrah.edu.iq This reaction protects the three hydroxyl groups as benzyl (B1604629) ethers. The process typically involves reacting gallic acid with benzyl chloride in the presence of a base.

One optimized method utilizes microwave irradiation to significantly reduce reaction times and improve yields. Under specific conditions—a molar ratio of gallic acid to potassium carbonate, benzyl chloride, and sodium sulfate (B86663) of 1:1:7:1, with dimethyl sulfoxide (B87167) as the solvent and a microwave power of 500 W—the yield of the benzylated product can reach 80.7%. researchgate.net

Table 1: Optimized Conditions for Benzylation of Gallic Acid

| Parameter | Value |

| Reactants Ratio (Gallic Acid:K₂CO₃:Benzyl Chloride:Na₂SO₄) | 1:1:7:1 |

| Microwave Power | 500 W |

| Solvent | Dimethyl Sulfoxide (40 mL) |

| Reaction Time | 3 min (at 100°C) or 21 min (at 150°C) |

| Yield | 80.70% |

This table outlines the optimized parameters for the microwave-assisted synthesis of the benzyl-protected gallic acid derivative.

Ester Hydrolysis of Methyl 3,4,5-Tris(benzyloxy)benzoate

Another common synthetic step is the hydrolysis of the corresponding methyl ester, methyl 3,4,5-tris(benzyloxy)benzoate, to the carboxylic acid. scbt.com This reaction is typically carried out under basic conditions, followed by acidification.

The hydrolysis can be effectively achieved by heating the methyl ester with a solution of sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. chemspider.com After the reaction is complete, the addition of a strong acid, such as hydrochloric acid, precipitates the desired this compound. Studies on the hydrolysis of similar methyl benzoates have shown that high temperatures (200–300 °C) in slightly alkaline solutions (2% KOH) can lead to quantitative saponification in as little as 30 minutes. psu.edu

Advanced Synthetic Strategies and Modifications

More recent synthetic approaches focus on the direct application of this compound in further reactions, particularly in the formation of amide bonds, which are crucial in medicinal chemistry.

Utilizing Carboxyl-Activating Agents in Amide Coupling Reactions

To facilitate the formation of amides, the carboxylic acid group of this compound must be activated. This is often accomplished using coupling agents.

A widely used method for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with N-hydroxybenzotriazole (HOBt). nih.govluxembourg-bio.com In this process, the carboxylic acid reacts with EDCI to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester, which subsequently reacts with an amine to form the final amide product. luxembourg-bio.com The use of HOBt is particularly important for efficient acylation, especially with amino acids and peptides. luxembourg-bio.com

The choice of solvent and other reaction conditions plays a critical role in the efficiency of amide formation. Solvents like 1-methyl-2-pyrrolidinone (B7775990) (NMP) have been used effectively for EDCI/HOBt couplings. luxembourg-bio.com The pH of the reaction mixture also significantly influences the reaction rates and product distribution. luxembourg-bio.com

For challenging couplings, especially with electron-deficient amines, a combination of EDCI, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt has proven effective. nih.gov In this system, DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which enhances the reaction with less reactive amines. nih.gov The optimization of reagents and conditions is crucial for achieving high yields of the desired amide products. nih.gov

Table 2: Reagents for Amide Coupling of this compound

| Coupling Reagent | Additive | Key Feature |

| EDCI | HOBt | Forms a reactive O-acylisourea intermediate and then an active ester for efficient amidation. luxembourg-bio.com |

| EDCI | DMAP (catalytic HOBt) | DMAP acts as an acyl transfer agent, beneficial for coupling with electron-deficient amines. nih.gov |

This table summarizes common coupling agent combinations used for the amidation of this compound.

Protective Group Chemistry in Multi-step Synthesis

The synthesis of this compound is a prime illustration of the critical role of protective group chemistry in modern organic synthesis. The starting material for this compound is typically Gallic Acid (3,4,5-trihydroxybenzoic acid), which possesses three reactive hydroxyl (-OH) groups and one carboxylic acid (-COOH) group. globalresearchonline.net To achieve selective reactions at other parts of a molecule or to prepare derivatives, these highly reactive phenolic hydroxyl groups must be temporarily masked or "protected" to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org

For this purpose, the benzyl group (Bn) serves as an effective protecting group for the hydroxyl moieties. libretexts.orgyoutube.com The introduction of benzyl groups converts the reactive phenols into more stable benzyl ethers. organic-chemistry.org This transformation is crucial because the unprotected hydroxyl groups could interfere with subsequent reactions, particularly those involving the carboxylic acid function.

The protection strategy involves the chemical modification of the hydroxyl groups to form ethers, which are generally unreactive under many conditions used for other transformations. organic-chemistry.org The key attributes of the benzyl group that make it suitable for this role include its relative stability to a wide range of chemical environments, including acidic and basic conditions, and the ease with which it can be selectively removed later in the synthetic sequence. wikipedia.org This removal, or deprotection, is commonly achieved through catalytic hydrogenolysis, a reaction that cleaves the benzyl ether bond and regenerates the original hydroxyl group, releasing toluene (B28343) as a byproduct. organic-chemistry.org This strategic use of protection and deprotection allows for the synthesis of complex molecules derived from gallic acid with high precision and control. globalresearchonline.net

Yield Optimization and Purity Assessment in Large-Scale Synthesis

Optimizing reaction yield and ensuring high purity are paramount in the large-scale synthesis of this compound for both economic viability and the quality of the final product. The primary synthetic route, a Williamson ether synthesis, involves reacting gallic acid with a benzylating agent like benzyl chloride or benzyl bromide in the presence of a base. francis-press.comfrancis-press.com

Choice of Base: Strong bases like potassium carbonate are commonly used to deprotonate the phenolic hydroxyl groups of gallic acid, forming the more nucleophilic phenoxide ions required for the reaction. The stoichiometry and strength of the base are critical to ensure complete deprotonation without causing side reactions.

Solvent System: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to dissolve the reactants and facilitate the nucleophilic substitution. francis-press.com In some methodologies, surfactant-assisted synthesis in aqueous media has been explored as a "green chemistry" alternative. researchgate.net

Reaction Temperature and Time: Careful control of the reaction temperature is necessary to ensure a reasonable reaction rate while minimizing potential side reactions or decomposition. The reaction is typically monitored over several hours to ensure completion. nih.gov

Purity assessment is a critical final step. High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound. geno-chem.comcymitquimica.comlabproinc.com This technique separates the target compound from any unreacted starting materials, partially benzylated intermediates, or other byproducts. ekb.eg Reversed-phase HPLC methods are common, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) for better peak shape. helixchrom.comthermofisher.com Detection is usually performed with a UV detector. thermofisher.com Commercial grades of this compound typically report a purity of greater than 98%. geno-chem.comcymitquimica.comlabproinc.comsigmaaldrich.com

Table 1: Purity Specifications for Commercially Available this compound

| Supplier/Source | Purity Specification | Analytical Method |

| TCI America | >98.0% (T) | HPLC |

| GenoChem World | >98.0% (T) | HPLC |

| Lab Pro Inc | Min. 98.0% | HPLC, (T) |

| Sigma-Aldrich (BLD Pharm) | 98% | Not Specified |

| CymitQuimica (TCI) | >98.0% (T) | HPLC |

(T) indicates titration may also be used for assay.

Mechanistic Investigations of Key Synthetic Transformations

The formation of this compound predominantly occurs via the Williamson ether synthesis . This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. francis-press.com The key steps are:

Deprotonation: The process begins with the addition of a base, such as potassium carbonate (K₂CO₃), to the starting material, gallic acid. The base abstracts the acidic protons from the three phenolic hydroxyl groups. This generates highly reactive phenoxide anions. The carboxyl group is generally less acidic than the phenols and may or may not be deprotonated depending on the reaction conditions, but the phenoxides are the key nucleophiles in this step.

Nucleophilic Attack: The resulting gallate trianion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the benzylating agent (e.g., benzyl chloride or benzyl bromide). In a concerted step, the nucleophile attacks the carbon atom, and the halide (chloride or bromide) is expelled as a leaving group. This SN2 reaction occurs three times to form the three benzyl ether linkages.

The reverse transformation, the cleavage of the benzyl ethers, is also mechanistically significant, particularly when this compound is used as an intermediate. This debenzylation is most commonly achieved by catalytic hydrogenolysis . The mechanism involves:

Adsorption: Both the benzyl ether and hydrogen gas (H₂) adsorb onto the surface of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org

Oxidative Addition: The palladium catalyst facilitates the cleavage of the carbon-oxygen bond of the ether.

Hydrogenation: The adsorbed hydrogen atoms are then transferred to the cleaved fragments, regenerating the phenol (B47542) and producing toluene as a stable, easily removable byproduct. youtube.com

This protection-deprotection sequence, hinging on the mechanisms of Williamson ether synthesis and catalytic hydrogenolysis, provides a robust and versatile strategy for manipulating molecules based on the gallic acid scaffold.

Derivatives and Analogues of 3,4,5 Tris Benzyloxy Benzoic Acid: Synthesis and Characterization

Ester Derivatives of 3,4,5-Tris(benzyloxy)benzoic Acid

The carboxyl group of this compound is readily converted into an ester functional group through various standard esterification methods. These reactions typically involve condensation with an alcohol under acidic conditions or via activation of the carboxylic acid. The resulting esters are often used as intermediates in multi-step syntheses or as target molecules with specific physicochemical properties.

Methyl 3,4,5-Tris(benzyloxy)benzoate as a Key Intermediate

Methyl 3,4,5-Tris(benzyloxy)benzoate is a pivotal intermediate in the synthesis of various gallic acid derivatives. scbt.com It is commonly prepared by the esterification of this compound with methanol (B129727), often facilitated by an acid catalyst. An alternative and widely used synthesis involves the benzylation of methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) with benzyl (B1604629) chloride in the presence of a base such as potassium carbonate. chemicalbook.com

This methyl ester serves as a protected form of gallic acid, allowing for reactions at other parts of a molecule without interference from the acidic proton of the carboxylic acid or the reactive hydroxyl groups. The benzyl groups can be subsequently removed by catalytic hydrogenation to liberate the free hydroxyl groups if needed. The compound presents as a white to light yellow crystalline powder.

Table 1: Properties of Methyl 3,4,5-Tris(benzyloxy)benzoate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 70424-94-1 | scbt.comnih.govsigmaaldrich.com |

| Molecular Formula | C₂₉H₂₆O₅ | scbt.comnih.gov |

| Molecular Weight | 454.51 g/mol | scbt.comnih.gov |

| IUPAC Name | methyl 3,4,5-tris(phenylmethoxy)benzoate | nih.gov |

| Synonyms | Methyl 3,4,5-Tribenzyloxybenzoate, 3,4,5-Tris(phenylmethoxy)benzoic Acid Methyl Ester | scbt.com |

| Physical Form | White to Light yellow powder to crystal | sigmaaldrich.com |

| Purity | >98.0% (HPLC) | |

This table is interactive. Click on the headers to sort.

Synthesis of Other Alkyl and Aryl Esters

Beyond the methyl ester, a variety of other alkyl and aryl esters of this compound can be synthesized. The choice of ester group can significantly influence the properties of the final molecule, such as its solubility, steric bulk, and electronic characteristics.

Synthesis of Alkyl Esters: The synthesis of other simple alkyl esters follows similar principles to that of the methyl ester, typically involving the reaction of this compound with the corresponding alcohol (e.g., ethanol, propanol, butanol) under acid catalysis (e.g., H₂SO₄) or using coupling agents. A common method for synthesizing esters from alcohols involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). arkat-usa.org

Synthesis of Aryl Esters: The synthesis of aryl esters requires different strategies due to the lower nucleophilicity of phenols compared to alcohols. A direct, one-pot method involves the reaction of the carboxylic acid with a triarylphosphite and N-iodosuccinimide (NIS) under neutral conditions. rsc.org This approach allows for the formation of various aryl benzoates in good yields. rsc.org Another route involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a phenol (B47542) in the presence of a base like pyridine.

Amide Derivatives of this compound

Amide bond formation is a fundamental transformation in organic chemistry, and this compound can be readily converted into a wide array of amide derivatives. These derivatives are of interest in medicinal chemistry and materials science due to the stability and structural role of the amide linkage.

Synthesis of N-Substituted Benzamides

The synthesis of N-substituted benzamides from this compound is typically achieved by reacting the acid with a primary or secondary amine. This reaction usually requires the activation of the carboxylic acid to form a more reactive intermediate.

Common methods for activation include:

Conversion to an acid chloride: Reacting the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the highly reactive 3,4,5-Tris(benzyloxy)benzoyl chloride, which readily reacts with amines.

Use of coupling agents: A wide variety of peptide coupling agents can be employed. These include carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other reagents such as Carbonyldiimidazole (CDI) can also be used to activate the carboxylic acid before the addition of the amine. researchgate.net

Phosphonium-based reagents: A mixture of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can mediate the direct amidation of carboxylic acids with amines. rsc.org Different sequences of adding the reagents can be used to optimize the yield of the desired N-substituted benzamide (B126). rsc.org

These methods have been used to synthesize a broad range of benzamide derivatives for various research applications. researchgate.net

Chiral Amide Derivatives for Stereoselective Applications

The synthesis of chiral amide derivatives is of significant interest for applications in stereoselective synthesis and chiral recognition. By reacting this compound with a chiral amine, a chiral amide is formed. These derivatives can be used as chiral auxiliaries, chiral stationary phases in chromatography, or as building blocks for more complex chiral molecules.

The synthesis follows the standard amidation procedures outlined previously, where this compound (or its activated form) is coupled with a resolved, enantiomerically pure amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting product is a diastereomer, which can often be separated from other isomers by standard techniques like column chromatography or crystallization. The bulky 3,4,5-tris(benzyloxy)phenyl group can impart specific conformational preferences, which may be exploited in asymmetric reactions.

Dendritic and Polymeric Architectures Incorporating this compound Moieties

Dendrimers are highly branched, three-dimensional macromolecules with well-defined structures. nih.gov The this compound unit is a classic building block, often referred to as a "dendron," for the construction of these complex architectures. researchgate.net

The synthetic strategy leverages the molecule's distinct functionalities. The single carboxylic acid at one end serves as a focal point or an attachment site, while the three benzyloxy groups at the other end represent the branching points for the next generation of the dendrimer. For example, the benzyl groups can be deprotected via hydrogenation to reveal three phenolic hydroxyl groups. These hydroxyls can then be reacted with more molecules of this compound (after its activation), leading to an exponential growth of the dendritic structure. Repetition of this deprotection-coupling sequence allows for the synthesis of dendrimers of various generations with a precise number of terminal groups.

This moiety can be incorporated into various polymeric structures, including polyesters and polyamides, through its carboxylic acid function. nih.gov For instance, it can be used as a monomer in multicomponent polymerization reactions, such as the Passerini three-component reaction, which combines a carboxylic acid, an oxo-component, and an isocyanide to form α-acyloxycarboxamide polymers. researchgate.net The resulting polymers carry the bulky tris(benzyloxy)phenyl side chains, which can influence the material's properties, such as solubility, thermal stability, and self-assembly behavior.

Polygalloyl-dendrimers and Tannic Acid Mimics

The synthesis of polygalloyl-dendrimers has been pursued to create stable mimics of tannic acid, a naturally occurring polyphenol known for its beneficial effects on wound healing but also for its instability in pharmaceutical formulations. sci-hub.se A key issue with tannic acid is its hydrolysis, which releases gallic acid, a compound linked to hepatotoxicity. sci-hub.se To address this, researchers have synthesized dendrimers with multiple galloyl moieties, aiming to replicate the biological activity of tannic acid while enhancing stability. sci-hub.se

One approach involved the creation of first, second, and third-generation dendrimers built upon a 3,5-di(2-aminoethoxy)benzoic acid repeating unit, culminating in molecules with two, four, and eight galloyl groups, respectively. sci-hub.se The antioxidant activity of these synthetic dendrimers was evaluated against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The results, summarized in the table below, demonstrate that the antioxidant capacity increases with the number of galloyl groups, approaching the activity of gallic acid itself when considered on a per-group basis. sci-hub.se

| Compound | Number of Galloyl Groups | ED50 (μM) |

| Gallic Acid | 1 | 4.5 |

| First-Generation Dendrimer | 2 | 3.1 |

| Second-Generation Dendrimer | 4 | 1.8 |

| Third-Generation Dendrimer | 8 | 1.2 |

| Tannic Acid | - | 0.4 |

This table presents the half-maximal effective concentration (ED50) required for a 50% reduction of DPPH, indicating antioxidant activity. A lower ED50 value signifies higher antioxidant potency. sci-hub.se

Furthermore, the ability of these dendrimers to cross-link collagen, a key process in wound healing, was assessed by measuring the hydrothermal shrinkage temperature (Ts). While tannic acid showed the most significant increase in Ts, the first-generation dendrimer also demonstrated a notable, though less pronounced, effect. sci-hub.se

Liquid Crystalline Polymers and Mesogens

Derivatives of benzoic acid are fundamental to the development of liquid crystals, materials that exhibit properties of both liquids and solids. The formation of liquid crystalline phases is often driven by hydrogen bonding in benzoic acid derivatives. nih.gov The introduction of benzyloxy groups, particularly in a 3,4,5-trisubstituted pattern, has been a strategy to design new liquid crystalline compounds. mdpi.com

For instance, a series of dendrons derived from the esters of 3,4,5-tris(tetradecyloxy)benzoic acid has been synthesized. ias.ac.in While the initial 3,4,5-tris(tetradecyloxy)benzoic acid did not form a mesophase, lengthening the molecule by creating esters and subsequently larger dendritic structures led to the emergence of liquid-crystalline properties. ias.ac.in This behavior is attributed to the formation of hydrogen bonds and microsegregation processes within the macromolecule. ias.ac.in

The synthesis of these materials often involves multi-step processes. For example, 3,4,5-tris(tetradecyloxy)benzoic acid can be prepared by reacting the ethyl ester of 3,4,5-trihydroxybenzoic acid with tetradecyl bromide in the presence of a base, followed by hydrolysis of the ester. ias.ac.in Further reaction of this acid with a molecule like the benzyl ester of 3,5-dihydroxybenzoic acid, using a coupling agent such as dicyclohexylcarbodiimide, can produce a second-generation dendron. ias.ac.in The thermal behavior of these compounds is then analyzed using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify phase transitions and liquid crystalline textures. mdpi.comias.ac.in

| Compound | Phase Transition Temperatures (°C) |

| 3,4,5-tris(tetradecyloxy)benzoic acid | Tiso = 70-71 |

| Second-generation dendron from above | T = 31.96 (solid-solid), Tiso = 64-65 |

Tiso represents the transition to an isotropic liquid. The data indicates that while the initial acid melts directly into an isotropic liquid, the larger dendron exhibits a solid-state polymorphism before melting. ias.ac.in

Supramolecular Organogels and Interpenetrating Networks

Supramolecular organogels are formed through the self-assembly of low-molecular-weight gelators in organic solvents. A common design strategy for these gelators involves creating molecules with a large non-polar section and a small, highly polar head group. uni-osnabrueck.de In non-polar solvents, the polar groups aggregate to minimize contact with the solvent, leading to the formation of fibrous networks that entrap the solvent and form a gel. uni-osnabrueck.de

Derivatives of 3,4,5-tris(alkoxy)benzamide have been shown to be effective organogelators. For example, N-deoxysorbityl-3,4,5-tris(dodecyloxy)benzamide can form gels in various methacrylate (B99206) solvents. uni-osnabrueck.de These gels can be subsequently polymerized to create permanent, crosslinked polymer matrices with embedded, self-assembled fibrillar structures. uni-osnabrueck.de

The formation and stability of these gels are highly dependent on the molecular structure of the gelator and the nature of the solvent. For instance, bis(semicarbazides) with terminal 3,4,5-tris(alkoxy)phenyl groups have been found to be efficient gelators for a range of semi-polar and non-polar organic liquids, with critical gelation concentrations below 0.7 wt%. uni-osnabrueck.de The morphology of the dried gels often reveals fibers with diameters on the nanometer scale. uni-osnabrueck.de

In some cases, the acylation of N-benzylbispidinols in aromatic solvents can lead to the formation of supramolecular gels. nih.gov The formation of these gels is dependent on several factors, including the absence of an external base, the presence of HCl, and the ability to form hydrogen bonds. nih.gov The self-assembly process is thought to involve the formation of infinite molecular chains through hydrogen bonding, followed by lateral association of these chains via π-π stacking interactions. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing related ligands

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Ligands derived from benzoic acid and its analogues are frequently used in the synthesis of these materials. For example, 3,4,5-tris(carboxymethoxy)benzoic acid has been used to construct microporous zinc coordination polymers. doi.org This ligand, with its multiple carboxylate groups, can coordinate to multiple metal centers, leading to the formation of complex three-dimensional structures. doi.org

Similarly, ligands like 1,3,5-benzenetrisbenzoate have been employed to create interpenetrated metal-organic networks. rsc.org The structure of the resulting framework can be influenced by the reaction conditions, such as the presence of a particular solvent. rsc.org

The use of ligands with specific functionalities can impart desired properties to the resulting MOFs. For instance, MOFs constructed with a 1,3,5-tris-(styryl)benzene tricarboxylate linker and zinc or copper cations have demonstrated antibacterial activity. nih.gov These materials were found to be effective against both Staphylococcus epidermidis and Escherichia coli. nih.gov

The synthesis of these materials typically involves solvothermal methods, where the metal salt and the organic linker are heated in a solvent or mixture of solvents. nih.govrsc.org The resulting crystalline products are then characterized by techniques such as single-crystal X-ray diffraction to determine their structure.

Analogues with Modified Benzyloxy Substituents

The properties of this compound derivatives can be tuned by modifying the benzyloxy substituents. For example, replacing the benzyl groups with oligo(ethyleneoxy) chains has been explored to improve the solubility of these compounds for potential biomedical applications. iaea.org The synthesis of 3,4,5-tris(diethyleneoxy)benzoic acid has been achieved through a Williamson ether synthesis, reacting methyl 3,4,5-trihydroxybenzoate with monomethyldiethyleneglycol monotosylate, followed by hydrolysis of the resulting ester. iaea.org This modification is intended to produce stable technetium and rhenium complexes with favorable solubility for in vivo use. iaea.org

Another modification involves the synthesis of 3,5-bis(benzyloxy)benzoic acid, which has been used in the creation of luminescent lanthanide coordination complexes. nih.gov The synthesis of this analogue involves the benzylation of methyl 3,5-dihydroxybenzoate (B8624769) followed by hydrolysis of the ester. nih.gov

Furthermore, analogues where the benzyloxy groups are replaced with other functionalities, such as in 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid, have been used to synthesize new manganese(II) coordination polymers. rsc.org These materials have been investigated for their potential in the photodegradation of antibiotics. rsc.org The synthesis of such a ligand involves the reaction of 3,5-dihydroxy-methylbenzoate with 4-bromo-methylbenzoate under basic conditions, followed by acidification to convert the ester groups to carboxylic acids. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 3,4,5 Tris Benzyloxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For a molecule with multiple aromatic rings like 3,4,5-Tris(benzyloxy)benzoic acid, NMR is crucial for unambiguously assigning proton and carbon signals.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In this compound, the ¹H NMR spectrum displays characteristic signals for the aromatic protons on the central benzoic acid ring, the protons of the benzyl (B1604629) groups, and the methylene (B1212753) (-CH₂-) protons of the benzyloxy substituents. chemicalbook.combldpharm.com

The protons of the phenyl groups in the benzyloxy substituents typically appear as a complex multiplet in the aromatic region of the spectrum. The two protons on the central benzoic acid ring are chemically equivalent and appear as a singlet. The methylene protons of the three benzyloxy groups also give rise to a distinct singlet. The acidic proton of the carboxylic acid group is often observed as a broad singlet, though its chemical shift can be highly variable and it may exchange with deuterated solvents. docbrown.info

For example, in a derivative like methyl 3-(propargyloxy)-5-benzyloxy-benzoate, the aromatic protons show distinct splitting patterns and chemical shifts that allow for their precise assignment within the molecule's structure. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative Data based on a related derivative, methyl 5-(benzyloxy)-2H-chromene-7-carboxylate.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (benzyl) | 7.45–7.32 | Multiplet |

| H₄ | 7.45–7.32 | Multiplet |

| H₆ | 7.22 | Multiplet |

| H₆ (ring a) | 7.13 | Doublet |

| H₄ (ring a) | 6.84 | Doublet |

| Methylene (CH₂Ph) | 5.11 | Singlet |

| Methyl (CH₃) | 3.88 | Singlet |

Source: Adapted from research on cyclization products of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. mdpi.com

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure of this compound gives a distinct signal. chemicalbook.com The spectrum will show signals for the carboxyl carbon, the quaternary carbons of the aromatic rings, and the methine carbons of the aromatic rings, as well as the methylene carbons of the benzyl groups. mdpi.comchemicalbook.comunimi.it

The chemical shifts of the carbons in the central benzoic acid ring are influenced by the electron-donating benzyloxy groups and the electron-withdrawing carboxylic acid group. For instance, the carbon atom of the carboxyl group (C=O) typically resonates at a downfield chemical shift around 167-172 ppm. docbrown.info The carbons bonded to the oxygen of the benzyloxy groups are also shifted downfield.

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative Data based on a related derivative.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | 166.6 |

| Aromatic C-O | 159.8, 158.6 |

| Aromatic Quaternary C | 136.4, 132.1 |

| Aromatic CH | 128.6, 128.1, 127.5, 109.0, 108.4, 107.4 |

| Methylene (CH₂) | 70.4 |

| Methyl (CH₃) | 52.3 |

Source: Adapted from research on 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. mdpi.com

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Assignment

For complex molecules such as derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR techniques are employed. mdpi.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds. The Nuclear Overhauser Effect Spectroscopy (NOESY) technique is used to identify protons that are close to each other in space. unimi.it

In the structural elucidation of a cyclization byproduct of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, 2D NMR analyses (NOESY and HSQC) were critical. These techniques allowed for the definitive confirmation of the unexpected molecular structure that was formed. mdpi.comunimi.it

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. chemicalbook.com This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. For derivatives of this compound, HRMS is used to unequivocally confirm their identity. For example, in the analysis of a carboxylic acid derived from the hydrolysis of a cyclization byproduct, HRMS analysis was performed. The experimentally measured exact mass was found to be in excellent agreement with the calculated mass for the proposed chemical formula, thus confirming its structure. unimi.it

Table 3: Example of HRMS Data for a Derivative

| Ion | Calculated m/z | Found m/z |

| [C₁₀H₁₀O₄ − H]⁻ | 193.0501 | 193.0502 |

Source: Data for a carboxylic acid obtained from a derivative of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. unimi.it

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively polar and thermally fragile molecules, such as benzoic acid derivatives. mdpi.comnih.gov In ESI-MS, the sample is introduced as a solution, and the analysis typically reveals the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. unimi.it

For derivatives of this compound, ESI-MS is routinely used to confirm the molecular weight of synthetic products. mdpi.com For instance, the mass spectrum of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester showed a peak corresponding to the deprotonated molecule [M-H]⁻, confirming its calculated molecular weight of 296.32 g/mol . mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features: the carboxylic acid group, the aromatic rings, and the ether linkages.

The most characteristic absorption is from the carboxylic acid moiety. This includes a very broad absorption band due to the O-H stretching vibration, typically observed in the range of 2500-3300 cm⁻¹. docbrown.info The significant broadening of this peak is a result of intermolecular hydrogen bonding, which forms a stable dimer structure in the solid state. Another key peak is the sharp and strong absorption from the carbonyl (C=O) group stretch, which for an aryl carboxylic acid, appears around 1680-1700 cm⁻¹. docbrown.info

The presence of the multiple aromatic rings (both the central benzoic acid core and the benzyl groups) is confirmed by several absorptions. These include C-H stretching vibrations for the sp² hybridized carbons of the aromatic rings, which typically appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). docbrown.info Aromatic C=C stretching vibrations give rise to a series of peaks in the 1450-1600 cm⁻¹ region.

Finally, the ether linkages (Ar-O-CH₂) of the benzyloxy groups produce characteristic C-O stretching bands. These are typically strong and can be found in the fingerprint region, with asymmetric stretching appearing around 1260-1200 cm⁻¹ and symmetric stretching near 1040 cm⁻¹.

A summary of the expected IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1700 | Sharp, Strong |

| Aromatic Ring | C-H Stretch | 3030-3080 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Benzyl Ether | C-O-C Stretch | 1200-1260 | Strong |

| Alkane (CH₂) | C-H Stretch | 2850-2960 | Medium |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, one can deduce the precise arrangement of atoms, bond lengths, and bond angles.

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information for a crystalline solid. This technique requires a single, high-quality crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically resolved into a three-dimensional electron density map of the molecule.

Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a bulk sample and to identify its specific crystalline form (polymorph). units.it Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. units.it

For this compound, PXRD is used as a routine method for quality control. It can confirm that the synthesized material is crystalline and not amorphous. Furthermore, by comparing the obtained PXRD pattern to a reference pattern from a known pure sample, one can verify the identity and polymorphic purity of a given batch. The technique is sensitive to the presence of different crystal forms or crystalline impurities. Studies on various benzoic acid derivatives have shown that PXRD, especially when combined with variable-temperature capabilities (VT-PXRD), is invaluable for studying phase transitions and cocrystal formation. researchgate.netnih.gov

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are indispensable for both its purification after synthesis and for the analytical assessment of its purity.

Flash column chromatography is a common and efficient purification technique used in organic synthesis to separate a desired compound from byproducts and unreacted starting materials. orgsyn.org For the purification of this compound, which is a moderately polar compound, normal-phase flash chromatography is typically employed.

In a standard procedure, a glass column is packed with a solid stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the silica gel, and a solvent system (the mobile phase) is passed through the column under moderate pressure. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For a compound like this compound, a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate, is effective. The fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a chemical compound. Many commercial suppliers of this compound specify a purity of ≥98.0%, which is typically determined by HPLC. fishersci.com

A reversed-phase HPLC method is most commonly used for this purpose. In this setup, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture. The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column. A typical analysis for this compound would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like acetic or formic acid to ensure the carboxylic acid is protonated). The separated components are detected as they exit the column, usually by a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm). The purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

A summary of typical HPLC conditions for purity assessment is provided in the table below.

| Parameter | Typical Condition |

| Mode | Reversed-Phase HPLC |

| Stationary Phase | C18-silica (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques are crucial in characterizing the stability and phase behavior of materials. For this compound, a derivative of gallic acid, understanding its response to heat is essential for its application in various scientific and technological fields. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into its thermal properties.

Thermogravimetric Analysis (TGA) is utilized to measure the change in mass of a sample as a function of temperature or time. A hypothetical TGA curve for this compound would likely show initial stability up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. The decomposition would involve the cleavage of the benzyl ether linkages and the decarboxylation of the benzoic acid moiety.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. Further endothermic or exothermic peaks at higher temperatures would indicate decomposition processes.

Although detailed experimental data for this compound is scarce, studies on similar molecules, such as other functionalized gallic acid derivatives and poly(benzyl ether) dendrimers, indicate that the thermal stability is influenced by the nature of the substituent groups. For instance, research on gallic acid-functionalized titanium dioxide nanomaterials has employed thermogravimetry to assess their thermal properties. semanticscholar.orgnih.gov Similarly, the synthesis of various derivatives of this compound has been reported, though without a focus on their thermal characteristics. nih.govcsic.esolemiss.edu

A comprehensive thermal analysis of this compound would provide critical data for its potential applications. The following table represents a hypothetical summary of thermal properties that could be expected for this compound, based on the analysis of related structures.

| Thermal Property | Expected Observation |

| Melting Point (Tm) | A sharp endothermic peak around 196 °C in a DSC thermogram. |

| Decomposition Temperature (Td) | Onset of mass loss in a TGA curve, likely at a temperature significantly above the melting point. |

| Mass Loss Steps | Multiple decomposition steps in the TGA curve, corresponding to the loss of benzyl groups and the carboxyl group. |

| Enthalpy of Fusion (ΔHf) | The energy required to melt the solid, calculated from the area of the melting peak in the DSC curve. |

Further research is required to experimentally determine and publish the specific TGA and DSC data for this compound to fully elucidate its thermal stability and phase behavior.

Research Applications and Functional Studies of 3,4,5 Tris Benzyloxy Benzoic Acid and Its Derivatives

Applications in Pharmaceutical and Biomedical Research

The synthetic compound 3,4,5-Tris(benzyloxy)benzoic acid and its derivatives have garnered attention in various fields of pharmaceutical and biomedical research due to their diverse biological activities. These compounds, built upon a benzoic acid scaffold, have been investigated for their potential as therapeutic agents against a range of diseases. The strategic placement of benzyloxy groups on the phenyl ring significantly influences their interaction with biological targets, leading to a spectrum of pharmacological effects. This article explores the key research applications and functional studies of this class of compounds.

The quest for novel and effective anti-HIV agents is a continuous effort in medicinal chemistry. Derivatives of this compound have been explored as potential inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. mdpi.com The RT enzyme is a primary target for many approved antiretroviral drugs. mdpi.com

Research into benzisothiazolone derivatives, which can be conceptually related to modified benzoic acid structures, has identified compounds that inhibit both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 RT. mdpi.comnih.gov For instance, two benzisothiazolone analogs, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate , demonstrated robust antiviral activity with 50% effective concentrations (EC50) of 1.68 ± 0.94 µM and 2.68 ± 0.54 µM, respectively, without significant cellular toxicity. nih.gov Further structure-activity relationship studies identified other analogs like 2-methylbenzo[d]isothiazol-3(2H)-one and N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide that also inhibited RT RNase H activity and viral replication. nih.gov Notably, some of these compounds were found to inhibit the DNA polymerase activity of RT with IC50 values in the range of 1 to 6 µM. nih.gov

Similarly, novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives have been synthesized and screened for their anti-HIV-1 activity. nih.gov Compounds such as 1c, 1d, and 1e from this series showed potent anti-HIV-1 activity, with inhibition percentages of 84.00%, 76.42%, and 80.50% respectively, against p24 expression at a concentration of 100 µM. nih.gov These findings suggest that the benzoic acid scaffold is a promising starting point for the development of new anti-HIV-1 agents. nih.gov

Table 1: Anti-HIV-1 Activity of Benzoic Acid Derivatives

| Compound/Derivative | Target/Assay | Activity (IC50/EC50 or % Inhibition) | Reference |

|---|---|---|---|

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | Antiviral Activity | EC50: 1.68 ± 0.94 µM | nih.gov |

| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | Antiviral Activity | EC50: 2.68 ± 0.54 µM | nih.gov |

| 4-[4-Arylpyridin-1(4H)-yl]benzoic acid derivative (1c) | p24 Expression | 84.00% Inhibition at 100 µM | nih.gov |

| 4-[4-Arylpyridin-1(4H)-yl]benzoic acid derivative (1d) | p24 Expression | 76.42% Inhibition at 100 µM | nih.gov |

Benzoic acid derivatives have shown promise as anticancer agents. researchgate.net Their mechanisms of action are varied and can include the inhibition of enzymes crucial for cancer cell growth, such as histone deacetylases (HDACs). nih.gov Naturally occurring benzoic acid derivatives are being investigated as they are perceived to have minimal side effects. nih.gov

For example, a series of benzoic acid substituted quinazolinones were synthesized and tested for their anticancer activity against the MCF-7 breast cancer cell line. Many of these compounds exhibited moderate to good anti-breast cancer activity. In another study, newly synthesized 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its methyl derivatives were evaluated for their anticancer potential against several cancer cell lines. preprints.org Two of these compounds induced cell death in MCF-7 and MDA-MB-468 cells by causing cell-cycle arrest at the G2/M phase, with IC50 values of 5.9, 8.7, 1.4, and 3.7 µg/ml. preprints.org

Furthermore, derivatives of 3,6-diphenyl- nih.govscirp.orgscirp.orgtriazolo [3,4-b] nih.govscirp.orgresearchgate.netthiadiazole, synthesized from aromatic acids, were tested for in vitro anticancer activity against MCF7, SaOS-2, and K562 cancerous cell lines. preprints.org Additionally, certain benzoic acid derivatives have been found to inhibit the activity of the tyrosine kinase domain, with one compound showing an IC50 value of 100 µM/ml against MCF-7 cell lines. preprints.org

Table 2: Anticancer Activity of Benzoic Acid Derivatives

| Compound/Derivative Class | Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 1 | MCF-7 | 5.9 µg/ml | G2/M cell-cycle arrest | preprints.org |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 1 | MDA-MB-468 | 1.4 µg/ml | G2/M cell-cycle arrest | preprints.org |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 2 | MCF-7 | 8.7 µg/ml | G2/M cell-cycle arrest | preprints.org |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 2 | MDA-MB-468 | 3.7 µg/ml | G2/M cell-cycle arrest | preprints.org |

| Benzoic acid substituted quinazolinone (QZ 5) | MCF-7 | - | - |

Derivatives of this compound have been synthesized and evaluated for their potential to mitigate inflammatory responses, particularly those mediated by mast cells. Mast cells are key players in allergic inflammation, releasing histamine (B1213489) and pro-inflammatory cytokines. mdpi.comnih.gov

In one study, various amide analogs of gallic acid (3,4,5-trihydroxybenzoic acid) were synthesized from this compound. mdpi.com These compounds were tested for their ability to inhibit histamine release and the expression of pro-inflammatory cytokines in HMC-1 mast cells. mdpi.com The results indicated that these synthetic analogs exhibited a range of inhibitory effects, from modest to high, on both histamine release and the production of cytokines like TNF-α and IL-6. mdpi.com

Similarly, the anti-inflammatory properties of 3,4,5-Trihydroxycinnamic acid (THC), a derivative of caffeic acid, have been investigated in activated mast cells. nih.gov THC was shown to suppress the activation of RBL-2H3 mast cells induced by phorbol-12-myristate-13-acetate (PMA) and A23187. nih.gov This highlights the potential of compounds with the 3,4,5-trihydroxybenzoyl moiety to act as anti-inflammatory agents by targeting mast cell-mediated pathways.

The antifungal properties of benzoic acid and its derivatives have been recognized for over a century. researchgate.net Research has focused on developing new derivatives with improved efficacy. One area of investigation is the inhibition of fungal-specific enzymes like CYP53. researchgate.netnih.gov

A study evaluated the in vitro antifungal activity of 3,4,5-trihydroxybenzoic acid (gallic acid) and its acetylated derivative, 3,4,5-tris(acetyloxy)benzoic acid. scirp.orgscirp.orgresearchgate.net Against various species of Candida, 3,4,5-trihydroxybenzoic acid showed a minimum inhibitory concentration (MIC) of 128 µg·mL−1 for C. albicans and C. krusei. scirp.orgscirp.org It was even more potent against dermatophytes, with a MIC of 32 µg·mL−1 for Trichophyton sp. and Epidermophyton floccosum. scirp.orgscirp.org In contrast, 3,4,5-tris(acetyloxy)benzoic acid demonstrated lower inhibitory activity against the tested Candida and dermatophyte species. scirp.orgscirp.org

Table 3: Antifungal Activity of Benzoic Acid Derivatives

| Compound | Fungal Species | MIC (µg·mL−1) | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxybenzoic Acid | Candida albicans ATCC 10231 | 128 | scirp.orgscirp.org |

| 3,4,5-Trihydroxybenzoic Acid | Candida krusei ATCC 6258 | 128 | scirp.orgscirp.org |

| 3,4,5-Trihydroxybenzoic Acid | Trichophyton sp. | 32 | scirp.orgscirp.org |

| 3,4,5-Trihydroxybenzoic Acid | Epidermophyton floccosum | 32 | scirp.orgscirp.org |

| 3,4,5-Tris(acetyloxy)benzoic Acid | Trichophyton species | 64 - 128 | scirp.org |

| 3,4,5-Tris(acetyloxy)benzoic Acid | Microsporum species | 128 - 256 | scirp.org |

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates the expression of virulence factors and biofilm formation. researchgate.netnih.gov Inhibiting QS is a promising strategy to combat bacterial infections without promoting antibiotic resistance. researchgate.net

Benzoic acid and its derivatives have been investigated for their anti-QS properties. researchgate.net For instance, the major bioactive compound identified in an active fraction of Acacia nilotica pods was methyl 3,4,5-trihydroxybenzoate (B8703473). nih.gov This fraction showed significant inhibition of QS-regulated virulence factors in Pseudomonas aeruginosa and Serratia marcescens. nih.gov

Furthermore, isolated 3, 5, 7-Trihydroxyflavone from Alstonia scholaris leaves demonstrated a significant reduction in biofilm formation and QS-dependent phenotypes in P. aeruginosa, such as pyocyanin (B1662382) production and swimming motility, in a dose-dependent manner. nih.gov In silico studies suggest that compounds like ferulic acid, a hydroxycinnamic acid derivative, can act as potential inhibitors of the transcriptional regulator RhlR in P. aeruginosa. scielo.br

The emergence and spread of drug-resistant malaria parasites necessitate the discovery of new antimalarial drugs. nih.gov One validated strategy is the inhibition of hemozoin formation, a process essential for the parasite's survival. nih.gov

Derivatives of 3-(benzyloxy)-4-oxopyridin benzoate (B1203000) have been synthesized and evaluated for their antimalarial activity. nih.gov The design of these compounds often incorporates a hydroxypyridinone scaffold, which has shown promise as an antimalarial agent. nih.gov For example, maltol (B134687), a related compound, was found to inhibit the growth of Plasmodium falciparum by about 15% at 0.01 mM and 50% at 0.10 mM. nih.gov The synthesis of these derivatives often involves the use of benzyl-protected precursors, such as 3-(benzyloxy)-2-methyl-4H-pyran-4-one, which is synthesized from maltol and benzyl (B1604629) chloride. nih.gov This highlights the utility of the benzyloxy group as a protective group in the synthesis of potential antimalarial compounds.

Interactions with Biological Systems, including Lipid Membranes

The interaction of benzoic acid derivatives with biological systems is a subject of significant research, particularly concerning their effects on cell membranes and transport systems. Studies on various benzoic acid derivatives have shown their ability to interact with the glucose transport system in human erythrocytes. nih.gov This research indicates that such compounds can influence the metabolism and function of red blood cells by affecting membrane lipids and proteins involved in biological transport. nih.gov The specific structure-activity relationship governs the extent of this interaction. nih.gov While direct studies on this compound are limited in this context, the findings on related benzoate structures provide a framework for understanding how it and its derivatives might engage with and modulate the properties of lipid membranes and associated biological functions. nih.gov

Applications in Materials Science and Engineering

This compound is classified as a key building block for functional materials and dendrimers, highlighting its importance in materials science. chemicalbook.com Its derivatives are particularly noted for their ability to form complex, ordered structures with applications ranging from liquid crystals to biomimetic systems.

The molecular shape of this compound derivatives makes them excellent precursors for liquid crystals (LCs). mdpi.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them invaluable for display technologies and optical devices. colorado.edu The synthesis of new calamitic (rod-shaped) liquid crystals has been successfully achieved using derivatives of benzoic acid. nih.gov For instance, a novel liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, was synthesized from a related benzoic acid precursor and exhibited distinct liquid crystalline phases. nih.gov

The formation of these phases, such as the nematic and smectic phases, is driven by the molecular structure, which consists of a rigid core and flexible tails. colorado.edu In derivatives of this compound, the aromatic core provides rigidity while the alkoxy or benzyloxy side chains act as flexible tails. The thermal behavior and phase transitions of these materials are critical for their application.

Table 2: Phase Transitions of a Benzyloxy-Containing Liquid Crystal (Compound I₆)

| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

| Isotropic to Smectic A (SmA) | ~107.0 | ~5.5 |

| Smectic A to Crystal | < 107.0 | - |

Data adapted from a study on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds, which are structurally related liquid crystals. mdpi.com

The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of supramolecular chemistry. Derivatives of this compound are particularly adept at this process. Taper-shaped monoesters derived from 3,4,5-tris(p-dodecyloxybenzyloxy)benzoic acid, for example, self-assemble into a tubular supramolecular architecture that displays a columnar hexagonal liquid crystalline phase. rsc.org

The driving forces for this assembly are twofold:

Endo-recognition: Hydrogen bonding involving the core functional groups. rsc.org

Exo-recognition: Hydrophobic-hydrophobic interactions between the long alkyl tails radiating from the molecule's periphery. rsc.org

This hierarchical assembly is also observed in related benzoic acid systems, where intermolecular interactions like hydrogen bonding, π–π stacking, and van der Waals forces dictate the final supramolecular structure. mdpi.com The ability to form such ordered assemblies makes these compounds valuable as building blocks for dendrimers and other complex functional materials. chemicalbook.comiaea.org

The principles of self-assembly observed in derivatives of this compound are directly applicable to the creation of biomimetic membranes. The formation of tubular columns where different chemical parts of the molecule segregate into distinct regions is analogous to the structure of biological membranes. rsc.org In these assemblies, the hydrophilic oligo(oxyethylenic) segments can be segregated into the center of the column, while the hydrophobic alkyl tails radiate towards the periphery. rsc.org This spontaneous organization into core-shell structures mimics the lipid bilayer of cells, where hydrophilic head groups face the aqueous environment and hydrophobic tails form the core. This makes such systems excellent models for studying membrane processes or for creating novel separation and encapsulation technologies.

The hollow channels formed within the self-assembled supramolecular structures of this compound derivatives have shown potential for energy applications. Specifically, the channel that penetrates the middle of the supramolecular cylinders can dissolve alkali-metal triflates. rsc.org The introduction of these ion-pairs creates an ion-conducting pathway within the material. This ionic interaction also enhances the thermal stability of the liquid crystalline phase, a desirable property for materials used in energy devices like batteries or fuel cells. rsc.org This demonstrates the potential for designing solid-state ion-conducting membranes based on the self-assembly of these versatile benzoic acid derivatives.

Optical and Photophysical Properties

The optical and photophysical properties of materials derived from this compound are typically investigated using a combination of spectroscopic techniques and computational modeling. The molecular structure and electronic properties are characterized using methods like FT-IR and NMR spectroscopy. mdpi.comiaea.org

UV/visible spectroscopy is employed to study the electronic transitions within the molecules. mdpi.com Furthermore, advanced computational methods such as Density Functional Theory (DFT) are used to calculate the electronic structure and predict the molecular geometry of related liquid crystals. mdpi.com This theoretical insight helps in understanding the relationship between molecular structure and the observed optical properties. The presence of multiple aromatic rings in the structure of this compound and its derivatives suggests a potential for interesting photophysical behaviors like fluorescence, which are critical for applications in sensors and optical devices.

Photoluminescence Studies

While direct photoluminescence studies on this compound are not extensively detailed in the reviewed literature, research on analogous benzyloxy benzoic acid derivatives provides significant insights into the potential luminescent behavior of TBBA-based systems. Studies on lanthanide complexes using 4-benzyloxy benzoic acid and its substituted derivatives demonstrate that these organic ligands can significantly influence photophysical properties. rsc.orgutexas.edu

The incorporation of substituents on the benzoic acid ring, such as electron-donating or electron-withdrawing groups, can modulate the electron density of the ligand. rsc.org This, in turn, affects the energy transfer efficiency to the coordinated lanthanide ion, thereby altering the luminescence intensity. For instance, an electron-releasing group tends to enhance the photoluminescence of terbium (Tb³⁺) complexes. rsc.orgutexas.edu The phosphorescence spectra of gadolinium (Gd³⁺) complexes, which are used to determine the triplet state energy levels of the ligands, confirm that benzyloxy benzoic acid derivatives possess triplet energies suitable for sensitizing the emission of both Tb³⁺ and europium (Eu³⁺) ions. utexas.edu

Photosensitizer Applications for Lanthanide Ions

The bulky benzyloxy groups of TBBA make it an effective "antenna" ligand for lanthanide ions, a critical component in designing highly luminescent materials. Lanthanide ions themselves have poor light absorption capabilities due to their forbidden f-f electronic transitions. mdpi.com To overcome this, organic ligands like TBBA are used to absorb excitation energy (typically UV light) and efficiently transfer it to the central lanthanide ion, which then emits light at its characteristic wavelengths. This process is known as the "antenna effect" or sensitized luminescence.

Table 1: Photophysical Data for Lanthanide Complexes with a Related Ligand (4-benzyloxy benzoic acid)

| Complex | Ligand Triplet State Energy (cm⁻¹) | Excitation λ (nm) | Emission λ (nm) | Emitter |

|---|---|---|---|---|

| Tb³⁺ Complex | >21,230 | ~280 | 491, 545, 585, 622 | Tb³⁺ (⁵D₄ → ⁷Fⱼ) |

| Eu³⁺ Complex | >21,230 | ~280 | 580, 592, 615, 652, 701 | Eu³⁺ (⁵D₀ → ⁷Fⱼ) |

Data derived from studies on analogous 4-benzyloxy benzoic acid complexes. rsc.orgutexas.edu

Aggregation and Solubility Behavior in Advanced Materials

The solubility and aggregation properties of this compound and its complexes are crucial for their processing and application in materials science. TBBA itself is a solid at room temperature and exhibits slight solubility in solvents like dimethyl sulfoxide (B87167) (DMSO) and heated methanol (B129727). chemicalbook.com The large, nonpolar benzyloxy groups generally confer solubility in organic solvents, while the carboxylic acid group provides a site for deprotonation and coordination.

In the solid state, derivatives of benzyloxy benzoic acid can form ordered structures. X-ray diffraction studies on lanthanide complexes with 4-benzyloxy benzoic acid reveal the formation of one-dimensional molecular arrays. rsc.orgutexas.edu These structures are stabilized by intermolecular hydrogen-bonding interactions, demonstrating a tendency for aggregation into supramolecular assemblies. rsc.org This behavior is fundamental to the formation of crystalline metal-organic frameworks (MOFs).

Electrochemical Properties and Sensing Applications

Specific research detailing the electrochemical properties, such as redox potentials or voltammetric behavior, of this compound is not prominent in the available literature. However, the general field of MOFs, for which TBBA is a potential building block, is rich with examples of electrochemical sensing. nih.gov MOFs can be designed with electroactive metal centers or ligands and are widely explored as sensors for various analytes, including ions, small molecules, and biomolecules, often through mechanisms involving fluorescence quenching or enhancement. nih.gov Given the aromatic nature and coordination capability of TBBA, its derivatives could potentially be used in the development of electrochemical sensors, though specific studies are yet to be reported.

Magnetic Properties of Metal Complexes and Frameworks

While no magnetic studies have been reported for MOFs specifically using this compound as the linker, the magnetic properties of MOFs constructed from similar aromatic carboxylate ligands are well-documented. rsc.org These materials often exhibit interesting magnetic behaviors that are dependent on the choice of the metal ion and the geometry of the resulting framework. researchgate.netnih.gov

For example, MOFs constructed with paramagnetic metal ions like manganese(II), cobalt(II), or nickel(II) can display antiferromagnetic behavior at low temperatures. rsc.org Lanthanide-based MOFs, such as those with gadolinium(III) or terbium(III), can also show weak antiferromagnetic exchange interactions between neighboring metal ions. capes.gov.br A Ce(III)-based MOF was found to be paramagnetic, whereas an Fe(III)-based framework exhibited weak antiferromagnetic coupling. researchgate.net The organic linker plays a crucial role in mediating these magnetic interactions between metal centers. It is plausible that frameworks built from TBBA and paramagnetic metal ions would exhibit similar temperature-dependent magnetic phenomena.

Table 2: Magnetic Behavior in Example Metal-Organic Frameworks with Aromatic Carboxylate Ligands

| Metal Ion(s) | Ligand | Magnetic Behavior | Reference |

|---|---|---|---|

| Ce(III) | 1,2,4,5-Benzenetetracarboxylate | Paramagnetic | researchgate.net |

| Fe(III) | 1,2,4,5-Benzenetetracarboxylate | Weak Antiferromagnetic | researchgate.net |

| Co(II), Na(I) | 1,3,5-Benzenetricarboxylate | Antiferromagnetic | rsc.org |

| Ni(II) | 1,3,5-Benzenetricarboxylate | Antiferromagnetic | rsc.org |

| Mn(II) | 1,3,5-Benzenetricarboxylate | Antiferromagnetic | rsc.org |

Adsorption Studies in Metal-Organic Frameworks